N-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide
Description
N-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide is a synthetic organic compound characterized by its unique triazine ring structure
Properties
Molecular Formula |
C8H19N5O2S |
|---|---|
Molecular Weight |
249.34 g/mol |
IUPAC Name |
N-[3-[2-(dimethylamino)ethyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]methanesulfonamide |
InChI |
InChI=1S/C8H19N5O2S/c1-12(2)4-5-13-6-9-8(10-7-13)11-16(3,14)15/h4-7H2,1-3H3,(H2,9,10,11) |
InChI Key |
QPCLHGFPQSLTCK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1CNC(=NC1)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized by reacting appropriate amines with formaldehyde and ammonia under controlled conditions.
Introduction of the Dimethylaminoethyl Group: The dimethylaminoethyl group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the triazine ring is replaced by the dimethylaminoethyl moiety.
Sulfonamide Formation: The final step involves the reaction of the triazine derivative with methanesulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazine ring or the sulfonamide group.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring or the dimethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
Anticancer Applications
Research indicates that compounds structurally similar to N-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide exhibit notable anticancer properties. In vitro studies have demonstrated that derivatives can inhibit the proliferation of various cancer cell lines. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell growth and survival. Interaction studies have shown that it can affect mitochondrial membrane potential and cell cycle dynamics, leading to increased apoptotic cell populations .
- Case Studies : In a study involving similar triazine derivatives, compounds showed cytotoxic activity against human cancer cell lines such as HCT-116 and MCF-7 with IC50 values below 100 μM. These findings suggest that the triazine moiety plays a critical role in enhancing anticancer efficacy .
Antimicrobial Applications
The compound also shows promise as an antimicrobial agent. Its sulfonamide structure is known for its ability to inhibit bacterial growth through various mechanisms:
- Mechanism of Action : It is hypothesized that the sulfonamide group interferes with folate synthesis in bacteria, thus inhibiting their growth. This mechanism is similar to that of well-known sulfa drugs used in clinical settings .
- Research Findings : Studies have reported that derivatives of sulfonamides exhibit broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. This suggests potential applications in developing new antibiotics or adjunct therapies for resistant bacterial strains .
Synthesis and Derivative Development
The synthesis of this compound involves multi-step chemical reactions. Key steps include:
- Formation of the Tetrahydrotriazine Ring : This step typically involves cyclization reactions using appropriate precursors.
- Introduction of the Dimethylaminoethyl Side Chain : This can be achieved through alkylation reactions.
- Coupling with Methanesulfonamide : Final coupling reactions yield the target compound.
The versatility of this compound allows for further modifications to enhance its biological activity or alter its pharmacokinetic properties .
Mechanism of Action
The mechanism of action of N-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide analogs: Compounds with similar triazine ring structures but different substituents.
Sulfonamide derivatives: Compounds with similar sulfonamide groups but different core structures.
Uniqueness
This compound is unique due to its specific combination of a triazine ring and a sulfonamide group, which imparts distinct chemical and biological properties.
Biological Activity
N-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula. Its structure features a triazinyl core attached to a methanesulfonamide group, which is pivotal for its biological activity.
- Molecular Formula : C₉H₁₄N₄O₂S
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its pharmacological effects. Key areas of activity include:
- Antimicrobial Activity : Demonstrated efficacy against various bacterial strains.
- Anticancer Properties : In vitro studies suggest potential cytotoxic effects on cancer cell lines.
- Enzyme Inhibition : Acts as an inhibitor of specific enzymes involved in metabolic pathways.
The mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.
- Modulation of Signaling Pathways : Interaction with G protein-coupled receptors (GPCRs) may alter intracellular signaling cascades.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Studies : A study highlighted that the compound exhibited significant antimicrobial activity against multiple strains of bacteria. The mechanism was attributed to its ability to disrupt bacterial membrane integrity.
- Cytotoxicity Tests : In vitro tests on various cancer cell lines indicated that the compound could induce apoptosis through the activation of caspase pathways. This suggests a potential role in cancer therapy.
- Enzymatic Assays : The compound was tested for inhibition against dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. Results showed a promising inhibitory effect that warrants further investigation into its therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
